![molecular formula C13H26N2O2S B7511747 N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine, commonly known as CR845, is a non-opioid analgesic drug that has been developed to treat pain without the risk of addiction or dependence. CR845 is a kappa opioid receptor agonist that has been shown to have potential therapeutic effects in various medical conditions.
Wirkmechanismus
CR845 works by binding to and activating the kappa opioid receptor, which is found in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of certain neurotransmitters that help to reduce pain and inflammation.
Biochemical and Physiological Effects
CR845 has been shown to have several biochemical and physiological effects, including reducing pain and inflammation, improving mood, and reducing the risk of addiction and dependence. It has also been shown to have a low potential for abuse and overdose.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CR845 in lab experiments include its non-addictive nature, its ability to reduce pain and inflammation, and its low potential for abuse and overdose. However, the limitations of using CR845 in lab experiments include its high cost and the limited availability of the drug.
Zukünftige Richtungen
There are several future directions for research on CR845, including its potential use in treating other medical conditions such as anxiety, depression, and addiction. Additionally, researchers are exploring new synthesis methods to improve the efficiency and cost-effectiveness of producing CR845. Finally, future research will focus on the long-term safety and efficacy of CR845 in treating chronic pain and other medical conditions.
Synthesemethoden
The synthesis of CR845 involves several steps, including the reaction of cyclohexanone with methylamine, followed by the addition of cyclopropylmethylamine and sulfamic acid. The resulting compound is then purified through a series of chromatography and crystallization steps.
Wissenschaftliche Forschungsanwendungen
CR845 has been studied for its potential use in various medical conditions, including chronic pain, pruritus, and opioid-induced constipation. Clinical trials have shown promising results in reducing pain and itchiness without causing the adverse effects associated with opioid drugs.
Eigenschaften
IUPAC Name |
N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-11(12-9-10-12)14(2)18(16,17)15(3)13-7-5-4-6-8-13/h11-13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQSEJMHNWHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.